12-羟基茉莉酸

描述

12-Hydroxyjasmonic acid is a derivative of jasmonic acid, a plant hormone that plays a crucial role in regulating plant growth, development, and defense responses. This compound is particularly significant in the context of plant stress responses, including wound healing and defense against herbivores and pathogens .

科学研究应用

Biochemical Mechanisms

12-OH-JA is synthesized through the metabolic conversion of jasmonic acid and is involved in various signaling pathways. It has been shown to interact with the COI1-JAZ signaling pathway, which is crucial for plant responses to stress and injury. Research indicates that 12-OH-JA can mimic some of the effects of jasmonoyl-isoleucine (JA-Ile), such as inducing anthocyanin accumulation and trichome formation in plants like Arabidopsis thaliana .

Table 1: Key Biochemical Pathways Involving 12-OH-JA

Physiological Effects

The application of 12-OH-JA has been linked to several physiological changes in plants:

- Induction of Defense Responses : Exogenous application of 12-OH-JA results in increased expression of defense-related genes, suggesting its role as a signaling molecule in stress responses .

- Leaf Folding : Recent studies have identified 12-hydroxyjasmonic acid glucoside (a derivative) as a factor causing leaf folding in Samanea saman, indicating its involvement in plant morphology .

- Tuber Induction : Known as tuberonic acid, 12-OH-JA has been shown to induce tuber formation in Solanaceous species, demonstrating its agricultural potential .

Agricultural Applications

Given its roles in stress response and development, 12-OH-JA has promising applications in agriculture:

- Stress Resistance : Enhancing the levels of 12-OH-JA in crops could improve their resilience to biotic and abiotic stresses, potentially reducing the need for chemical pesticides.

- Crop Yield Improvement : By manipulating the pathways involving 12-OH-JA, it may be possible to enhance yield traits such as tuber formation or fruit development.

Case Study 1: Wound Response in Arabidopsis

In a study examining the effects of 12-OH-JA on Arabidopsis thaliana, researchers found that plants treated with this compound exhibited enhanced wound responses compared to controls. This was measured through increased expression of jasmonate-responsive genes and higher anthocyanin levels .

Case Study 2: Leaf-Folding Mechanism

Another study focused on the role of 12-hydroxyjasmonic acid glucoside in leaf folding mechanisms. The findings indicated that this compound acts as an endogenous regulator, influencing leaf morphology and potentially impacting photosynthetic efficiency .

作用机制

Target of Action

The primary target of 12-Hydroxyjasmonic acid is the leaf-closing movement in plants, specifically in Samanea saman . This compound acts as a COI1-JAZ-independent activator , which means it operates independently of the COI1-JAZ module that is typically involved in jasmonate signaling .

Mode of Action

The mode of action of 12-Hydroxyjasmonic acid involves stereospecific recognition . The nonglucosylated derivative, (−)-12-hydroxyjasmonic acid, also displays weak activity . Rapid and cell type-specific shrinkage of extensor motor cell protoplasts is selectively initiated upon treatment with (−)-LCF .

Biochemical Pathways

The biochemical pathway of 12-Hydroxyjasmonic acid involves the jasmonate metabolic pathway . The first step in this pathway is the conversion of jasmonic acid to 12-oxo-phytodienoic acid (12-OPDA), which is then translocated from chloroplasts via JASSY proteins and penetrates into peroxisome via CTS channels where it is reduced to 3-oxo-2 (29 [Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC:8) . The amidohydrolases IAR3 and ILL6 contribute to jasmonoyl-isoleucine hormone turnover and generate 12-hydroxyjasmonic acid upon wounding in Arabidopsis leaves .

Result of Action

The result of the action of 12-Hydroxyjasmonic acid is the induction of leaf-closing movement in plants saman and lima bean (Phaseolus lunatus) .

Action Environment

The action of 12-Hydroxyjasmonic acid is influenced by environmental factors. For instance, the compound induces leaf-closing movement in plants, a process that is mediated by rapid potassium fluxes initiated by the opening of potassium-permeable channels . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental conditions that affect these channels.

生化分析

Biochemical Properties

12-Hydroxyjasmonic acid interacts with various enzymes and proteins. For instance, the gene AtST2a from Arabidopsis thaliana encodes a hydroxyjasmonic acid sulfotransferase that exhibits strict specificity for 11- and 12-hydroxyjasmonic acid . This interaction suggests that the hydroxylation and sulfonation reactions might be components of a pathway that inactivates excess jasmonic acid in plants .

Cellular Effects

12-Hydroxyjasmonic acid has been found to have significant effects on various types of cells and cellular processes. For example, it has been identified as a bioactive metabolite that induces nyctinastic leaf closure of Samanea saman . It has also been shown to cause rapid and cell type-specific shrinkage of extensor motor cell protoplasts .

Molecular Mechanism

The molecular mechanism of 12-Hydroxyjasmonic acid involves its interaction with various biomolecules. For instance, it has been shown to exert its leaf-closing activity through a mechanism independent of the COI1-JAZ module . This suggests the existence of at least two separate jasmonic acid signaling pathways .

Temporal Effects in Laboratory Settings

The effects of 12-Hydroxyjasmonic acid over time in laboratory settings have been observed in various studies. For example, the exogenous application of methyljasmonate to Arabidopsis thaliana plants led to increased levels of both metabolites, whereas treatment with 12-Hydroxyjasmonic acid led to an increased level of 12-Hydroxyjasmonic acid sulfate without affecting the endogenous level of jasmonic acid .

Metabolic Pathways

12-Hydroxyjasmonic acid is involved in the metabolic pathways of the plant hormone jasmonate. It is synthesized by the cytochrome P450 subclade 94 enzymes . The biosynthesis of jasmonic acid, from which 12-Hydroxyjasmonic acid is derived, proceeds through the lipooxygenase-catalyzed peroxidation of linoleic acid to form 13-hydroperoxide, which is modified and cyclized to form 12-oxo-phytodienoic acid (OPDA) .

准备方法

Synthetic Routes and Reaction Conditions: 12-Hydroxyjasmonic acid can be synthesized through the hydroxylation of jasmonic acid. This process typically involves the use of cytochrome P450 enzymes, which catalyze the addition of a hydroxyl group to the jasmonic acid molecule . The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH.

Industrial Production Methods: This method would ensure a consistent and efficient production of the compound .

化学反应分析

Types of Reactions: 12-Hydroxyjasmonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 12-oxo-jasmonic acid.

Reduction: Formation of 12-hydroxyjasmonol.

Substitution: Formation of various 12-substituted jasmonic acid derivatives.

相似化合物的比较

Jasmonic Acid: The parent compound, which is less hydroxylated but plays a similar role in plant stress responses.

Methyl Jasmonate: A volatile ester form of jasmonic acid, involved in plant defense signaling.

12-Oxo-Phytodienoic Acid: A precursor in the biosynthesis of jasmonic acid, involved in early stress responses

Uniqueness: 12-Hydroxyjasmonic acid is unique due to its specific hydroxylation, which imparts distinct biological activities compared to its parent compound and other derivatives. This hydroxylation allows it to participate in unique signaling pathways and confer specific stress responses in plants .

生物活性

12-Hydroxyjasmonic acid (12-OH-JA) is a significant derivative of jasmonic acid (JA), a plant hormone involved in various physiological processes, including growth, development, and stress responses. This compound has garnered attention due to its unique biological activities and its role in the jasmonate signaling pathway.

- Inactivation of Jasmonate Signaling :

- Leaf Movement Induction :

- Cell Shrinkage Response :

Comparative Efficacy with Other Jasmonates

The biological activity of 12-OH-JA can be contrasted with other jasmonate derivatives:

| Compound | Activity Level | Mechanism of Action |

|---|---|---|

| Jasmonic Acid (JA) | High | Induces typical JA responses via COI1-JAZ |

| JA-Isoleucine | High | Strongly activates JA-responsive genes |

| 12-Hydroxyjasmonic Acid | Moderate | Induces leaf movement; weak cell shrinkage |

| 12-Hydroxyjasmonoyl-l-Isoleucine | Moderate | Contributes to wound response in Arabidopsis |

Case Studies and Experimental Findings

-

Wound Response in Arabidopsis :

- A study demonstrated that 12-hydroxyjasmonoyl-l-isoleucine functions as an active jasmonate signal contributing to wound responses. Genetic modifications that depleted both JA-Ile and 12OH-JA-Ile resulted in enhanced susceptibility to herbivory, highlighting the importance of these compounds in plant defense mechanisms .

- Leaf-Folding Mechanism :

- Metabolic Pathways :

属性

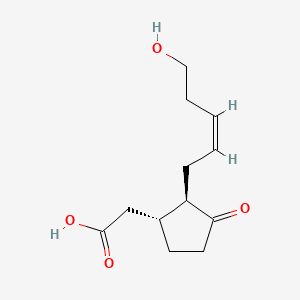

IUPAC Name |

2-[(1R,2R)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGFUGXQKMEMOO-BSANDHCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C1CC(=O)O)CC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@@H]([C@H]1CC(=O)O)C/C=C\CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420561 | |

| Record name | 12-hydroxyjasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140631-27-2 | |

| Record name | 12-hydroxyjasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。